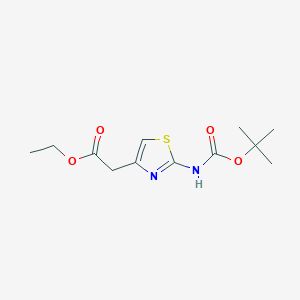

ethyl (2-Boc-Aminothiazole-3-yl)acetate

Description

Overview of Thiazole (B1198619) Heterocycles as Pivotal Scaffolds in Organic Synthesis and Medicinal Chemistry

The field of heterocyclic chemistry plays a crucial role in the development of modern pharmaceuticals and functional organic materials. Among the vast array of heterocyclic compounds, thiazoles—five-membered aromatic rings containing both sulfur and nitrogen atoms—have emerged as exceptionally important scaffolds. nih.govfabad.org.tr The unique electronic properties and structural features of the thiazole ring make it a privileged structure in medicinal chemistry, found in a multitude of biologically active compounds and several FDA-approved drugs. rsc.orgresearchgate.net

Thiazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and antiviral properties. fabad.org.trisca.me This remarkable versatility stems from the ability of the thiazole nucleus to act as a versatile template that can be readily functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize interactions with biological targets. nih.govresearchgate.net Notable examples of thiazole-containing drugs include the antiretroviral agent Ritonavir, the anti-inflammatory drug Meloxicam, and the anticancer agent Dasatinib, underscoring the therapeutic significance of this heterocyclic system. rsc.org

In organic synthesis, the thiazole ring serves as a robust building block for the construction of more complex molecular architectures. The classical Hantzsch thiazole synthesis, involving the condensation of an α-haloketone with a thioamide, remains a widely used and efficient method for its construction. Modern synthetic methodologies have further expanded the toolkit for creating substituted thiazoles, enabling their incorporation into natural products, synthetic drugs, and various functional materials like dyes. isca.me

The Strategic Significance of Ethyl (2-Boc-Aminothiazole-3-yl)acetate within the Thiazole Class

Within the broader class of thiazole derivatives, 2-aminothiazoles are particularly significant as they serve as foundational materials for a vast number of therapeutic agents. ijpsr.com The amino group at the 2-position provides a convenient handle for further chemical modification and elaboration. nih.gov To control the reactivity of this amino group during multi-step syntheses, chemists often employ protecting groups, with the tert-butoxycarbonyl (Boc) group being one of the most common choices due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. organic-chemistry.org

The Boc protection strategy is crucial in synthetic sequences, preventing the nucleophilic 2-amino group from participating in undesired side reactions while other parts of the molecule are being modified. organic-chemistry.org This allows for selective transformations at other positions of the thiazole ring, such as the introduction of substituents at the C4 or C5 positions, which is a common strategy in drug design to modulate biological activity. semanticscholar.org For instance, the synthesis of Ethyl 2-[(tert-butoxycarbonyl)amino]thiazole-5-carboxylate is a documented process where the Boc group is used to facilitate subsequent chemical steps. nih.gov

The specific compound, this compound, represents a molecule where an ethyl acetate (B1210297) group is attached at the C3 position of the Boc-protected 2-aminothiazole (B372263) core. However, a thorough review of contemporary academic and scientific literature reveals a notable absence of specific research findings, synthetic methods, or detailed studies pertaining to this particular positional isomer. Synthetic routes for 2-aminothiazoles, such as the Hantzsch synthesis, typically lead to substitution at the C4 and/or C5 positions. Consequently, while the strategic importance of Boc-protected 2-aminothiazoles as versatile intermediates is well-established, the specific utility and properties of the 3-substituted variant, this compound, are not documented in the available scientific literature.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4S/c1-5-17-9(15)6-8-7-19-10(13-8)14-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSLETVAVANTOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 Boc Aminothiazole 3 Yl Acetate and Precursor Molecules

Historical and Modern Approaches to Thiazole (B1198619) Ring Construction Relevant to the Compound

The formation of the thiazole heterocycle is the foundational step in synthesizing the target compound. Various methods have been developed, with the Hantzsch synthesis being the most prominent.

The Hantzsch thiazole synthesis, first reported in 1887, remains the most widely used method for constructing the 2-aminothiazole (B372263) core. chemicalbook.com The classical approach involves the condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea (B124793). chemicalbook.com For the synthesis of precursors to the target molecule, such as ethyl 2-aminothiazole-4-carboxylate, the reaction would utilize an α-halo-γ-ketoester like ethyl bromopyruvate, which reacts with thiourea. researchgate.net

The general mechanism involves the nucleophilic attack of the sulfur atom from thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring. researchgate.net Modern adaptations have focused on improving reaction conditions, yields, and environmental impact. These include the use of microwave irradiation to accelerate the reaction and the application of various catalysts. nih.govnih.gov For instance, silica-supported tungstosilicic acid has been used as a reusable catalyst in a one-pot, three-component synthesis of Hantzsch thiazole derivatives. nih.gov Other catalytic systems involve iodine, ammonium (B1175870) 12-molybdophosphate, and phase-transfer catalysts. chemicalbook.comrsc.org

| Method | Reactants | Conditions | Key Features | Reference |

| Classical Hantzsch | α-haloketone, Thiourea | Conventional heating in solvent (e.g., ethanol) | Widely applicable, foundational method | |

| Microwave-Assisted | 2-chloro-1-(...)-ethanones, Thioureas | Microwave irradiation, Methanol (B129727) | Reduced reaction times, improved yields | nih.gov |

| **Catalytic (SiW.SiO₂) ** | 3-(bromoacetyl)-pyran-2-one, Thiourea, Benzaldehydes | Ultrasonic irradiation, EtOH/Water | Green chemistry, reusable catalyst, high yields | nih.gov |

| Catalytic (Iodine) | Acetophenone, Thiourea | Iodine, solvent-free | Environmentally benign, good yields | researchgate.netnih.gov |

This table presents a selection of Hantzsch synthesis adaptations for producing 2-aminothiazole derivatives.

While the Hantzsch synthesis is dominant, other methods for forming the thiazole ring exist. The Cook-Heilborn synthesis provides an alternative route. chemicalbook.com Another approach involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide, which generates an α-bromo-α-formylacetate intermediate that can be cyclized with thiourea to yield 2-aminothiazole-5-carboxylates. chemicalbook.comsemanticscholar.org

More recent innovations in organic synthesis have introduced novel pathways. Palladium-catalyzed reactions using vinyl azides and potassium thiocyanate (B1210189) can selectively produce 4-substituted 2-aminothiazoles. organic-chemistry.org Another metal-free approach involves the cyclization of N-substituted α-amino acids using thionyl chloride, where the sulfur atom for the thiazole ring is sourced from the reagent itself. nih.gov Domino alkylation-cyclization reactions of propargyl bromides with thioureas also provide a facile route to 2-aminothiazole scaffolds. bepls.comresearchgate.net

Synthesis of 2-Aminothiazole and its N-Protection Strategies

Once the substituted 2-aminothiazole core is formed, the next critical step is the protection of the exocyclic amino group to allow for further selective reactions. The tert-butoxycarbonyl (Boc) group is commonly used for this purpose due to its stability under various conditions and its straightforward removal under mild acidic conditions. nih.gov

The Boc group is typically introduced by reacting the 2-aminothiazole derivative with di-tert-butyl dicarbonate, (Boc)₂O. The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), in an appropriate organic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). semanticscholar.orgnih.gov The base serves to deprotonate the amino group, increasing its nucleophilicity for the attack on the carbonyl carbon of (Boc)₂O.

The successful protection of ethyl 2-aminothiazole-5-carboxylate has been reported, which provides a strong precedent for the analogous reaction on a 4-substituted isomer. semanticscholar.org The resulting N-Boc protected compound is typically a stable, crystalline solid that can be easily purified.

| Substrate | Reagent | Base/Catalyst | Solvent | Outcome | Reference |

| 2-Aminothiazol-4(5H)-one | (Boc)₂O | DMAP | MeCN | tert-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate | nih.gov |

| Ethyl 2-aminothiazole-5-carboxylate | (Boc)₂O | Not specified | Not specified | N-Boc protected product | semanticscholar.org |

This table illustrates typical conditions for the Boc protection of 2-aminothiazole derivatives.

The 2-aminothiazole structure contains two nitrogen atoms: the endocyclic (ring) nitrogen at position 3 and the exocyclic amino nitrogen at position 2. Acylation reactions, including the introduction of the Boc group, occur regioselectively at the exocyclic 2-amino group. This selectivity is attributed to the higher nucleophilicity of the exocyclic sp²-hybridized amino group compared to the endocyclic sp²-hybridized nitrogen, whose lone pair of electrons contributes to the aromaticity of the thiazole ring. The resulting product is the thermodynamically more stable N-2 acylated isomer. Spectroscopic methods, such as ¹H and ¹³C NMR, are used to confirm that protection has occurred at the desired position. nih.gov

Esterification Reactions for the Acetate (B1210297) Moiety Formation

In the most efficient and common synthetic routes to ethyl (2-Boc-aminothiazol-4-yl)acetate, the ethyl acetate moiety is not added in a separate esterification step. Instead, it is incorporated into the molecular framework during the Hantzsch thiazole synthesis. This is achieved by selecting an α-halocarbonyl reactant that already contains the required ester group.

For the synthesis of ethyl (2-aminothiazol-4-yl)acetate, the key precursor is an ethyl γ-haloacetoacetate, such as ethyl 4-bromoacetoacetate. The condensation of this precursor with thiourea directly yields the ethyl (2-aminothiazol-4-yl)acetate core. This molecule is then subjected to the Boc-protection reaction as described in section 2.2.1 to furnish the final target compound. This synthetic strategy, which builds the desired functionality into the starting materials for the cyclization reaction, is often more efficient than attempting to add the acetate side chain to a pre-formed thiazole ring.

An alternative, though less direct, pathway to a related isomer involves the N-alkylation of 2-aminothiazole with bromoethyl acetate. ekb.eg However, this reaction results in the formation of ethyl 2-(thiazol-2-ylamino)acetate, where the acetate group is attached to the exocyclic nitrogen, not the thiazole ring at the C-4 position. ekb.eg Therefore, the convergent Hantzsch synthesis remains the most logical and direct method for preparing the carbon-linked acetate derivative.

Strategies for Carbon-Carbon Bond Formation at the Thiazole C3 Position

Direct carbon-carbon bond formation at the C3 position of a 2-aminothiazole ring is a synthetically challenging task due to the electron-rich nature of the heterocycle, which typically directs electrophilic substitution to the C5 position. However, several strategies can be envisaged to achieve this transformation, primarily involving the functionalization of a pre-formed thiazole or the cyclization of a precursor already containing the C3-substituent.

One potential, though less direct, approach involves the Hantzsch thiazole synthesis, a classical method for forming the thiazole ring. researchgate.net This reaction involves the condensation of an α-haloketone with a thioamide. To synthesize the target molecule, a custom α-haloketone bearing the protected amino group and the acetate moiety would be required.

Recent advancements in C-H functionalization offer more direct routes for the formation of C-C bonds. nih.govacs.orgresearchgate.netnih.govresearchgate.netacs.orgnih.govnih.govrsc.orgrsc.orgresearchgate.net While direct C-H activation at the C3 position of thiazole is not commonly reported, specialized directing groups or transition-metal catalysis could potentially achieve this regioselectivity. The Boc-amino group at the C2 position might influence the electronic properties of the ring, potentially enabling a directed C-H functionalization at the adjacent C3 position under specific catalytic conditions.

Another plausible strategy is the N-alkylation of a 2-aminothiazole precursor. The nitrogen atom at position 3 can be alkylated with a suitable electrophile, such as ethyl bromoacetate, to introduce the desired side chain. However, competitive N-alkylation at the exocyclic amino group can be a significant side reaction. nih.govresearchgate.net Protecting the exocyclic amino group, for instance with the Boc group as in the target molecule, is a common strategy to direct the alkylation to the endocyclic nitrogen.

Direct Esterification and Transesterification Approaches

The final step in the synthesis of ethyl (2-Boc-aminothiazole-3-yl)acetate could involve the esterification of the corresponding carboxylic acid, (2-Boc-aminothiazole-3-yl)acetic acid. Standard esterification methods, such as Fischer-Speier esterification using ethanol (B145695) in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), could be employed. However, the potential for acid-catalyzed removal of the Boc protecting group must be considered, necessitating careful control of reaction conditions.

Alternatively, milder esterification methods can be utilized. For instance, the carboxylic acid can be activated with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an alcohol and a catalyst such as 4-dimethylaminopyridine (DMAP). These methods proceed under neutral or slightly basic conditions, which are compatible with the acid-sensitive Boc group.

Transesterification is another viable approach, where an existing ester of (2-Boc-aminothiazole-3-yl)acetic acid (e.g., the methyl ester) is converted to the ethyl ester by reaction with ethanol in the presence of an acid or base catalyst. This method can be particularly useful if a different ester is more readily accessible synthetically.

Green Chemistry Principles in the Synthesis of this compound and Analogues

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact and improve efficiency. nih.govacs.orgmdpi.comnih.govnih.govacs.orgmdpi.com These principles can be effectively integrated into the synthesis of this compound and its analogues.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. researchgate.netnih.govresearchgate.netnih.govuobaghdad.edu.iq The synthesis of the 2-aminothiazole core, a key precursor to the target molecule, can be significantly expedited using microwave irradiation. For instance, the Hantzsch thiazole synthesis can be performed under microwave conditions, often solvent-free or in a high-boiling green solvent, reducing reaction times from hours to minutes.

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Hantzsch Thiazole Synthesis | Several hours | 5-15 minutes | Significant | researchgate.net |

| Three-Component Synthesis of Thiazoles | 8-12 hours | 10-20 minutes | Moderate to High | nih.gov |

| Synthesis of Thiazolo[3,2-a]pyridines | 24 hours | 30 minutes | High | researchgate.net |

Ultrasound-Mediated Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. nih.govnih.govmdpi.comnih.govmdpi.comwisdomlib.org Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. The synthesis of thiazole derivatives has been shown to be amenable to ultrasound promotion, often proceeding under milder conditions and with shorter reaction times. This technique can be applied to various steps in the synthesis of this compound, including the formation of the thiazole ring and subsequent functionalization reactions. The use of ultrasound can also reduce the need for harsh reagents and solvents.

| Reaction | Conventional Conditions | Ultrasound Conditions | Key Advantages | Reference |

| Synthesis of Thiazole Derivatives | Reflux, several hours | Room temperature, minutes to hours | Reduced reaction time, milder conditions | nih.govnih.govmdpi.comnih.govmdpi.comwisdomlib.org |

| Lipase-catalyzed Thiazole Synthesis | N/A | Aqueous medium | Use of biocatalyst, green solvent | nih.gov |

| Synthesis of Coumarin-Thiazoles | 12 hours | 15-25 minutes | Drastically reduced reaction time | nih.govmdpi.com |

Application of Sustainable Solvents and Catalysts

The choice of solvents and catalysts plays a crucial role in the environmental footprint of a synthetic process. Green chemistry encourages the use of benign solvents such as water, ethanol, or supercritical fluids, and the replacement of hazardous catalysts with more environmentally friendly alternatives. nih.govmdpi.comnih.govacs.org In the context of synthesizing this compound, traditional organic solvents could be replaced with greener options in steps like the Hantzsch synthesis or subsequent functionalizations.

Furthermore, the use of heterogeneous or biocatalysts can simplify product purification and allow for catalyst recycling. For example, solid acid catalysts could replace corrosive mineral acids in esterification reactions, and biocatalysts like lipases have been shown to be effective in the synthesis of thiazoles. nih.gov The use of recyclable catalysts such as chitosan-based hydrogels has also been reported for the synthesis of thiazole derivatives. mdpi.com

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach to synthesis. researchgate.net Ball milling is a common technique where reactants are ground together, often in the absence of a solvent, leading to the formation of the desired product. This method has been successfully applied to the synthesis of various heterocyclic compounds, including thiazoles. The Hantzsch synthesis of 2-aminothiazoles, for instance, can be carried out efficiently under mechanochemical conditions, providing a highly sustainable and atom-economical route to the thiazole core of the target molecule. This approach minimizes waste and energy consumption, aligning perfectly with the principles of green chemistry.

Chemical Reactivity and Derivatization Pathways of Ethyl 2 Boc Aminothiazole 3 Yl Acetate

Reactivity of the Thiazole (B1198619) Ring System

The chemical behavior of the thiazole nucleus in ethyl (2-Boc-aminothiazol-5-yl)acetate is influenced by the electronic effects of its substituents. The 2-(Boc-amino) group is a strong electron-donating group, which activates the ring towards electrophilic attack, while the ethyl carboxylate group at the 5-position is electron-withdrawing.

Electrophilic Aromatic Substitution Reactions on the Thiazole Nucleus

The 2-aminothiazole (B372263) scaffold is generally susceptible to electrophilic aromatic substitution, with the C5 position being the most nucleophilic and thus the preferred site of reaction. nih.govjocpr.com In the case of ethyl (2-Boc-aminothiazol-5-yl)acetate, this position is already occupied by the ethyl acetate (B1210297) moiety. Consequently, electrophilic substitution is directed to the less reactive C4 position.

Halogenation is a common electrophilic substitution reaction for this class of compounds. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be employed to introduce a halogen at the C4 position, although the reaction may require forcing conditions due to the deactivating effect of the adjacent carboxylate group. googleapis.com The Boc-protecting group helps to moderate the reactivity of the amino group and prevent side reactions like N-bromination. semanticscholar.org

| Reaction | Reagent(s) | Position of Substitution | Typical Conditions |

| Bromination | N-Bromosuccinimide (NBS) | C4 | Inert solvent (e.g., CCl4, CH3CN), initiator (e.g., AIBN or light) |

| Chlorination | N-Chlorosuccinimide (NCS) | C4 | Inert solvent (e.g., CH3CN) |

Nucleophilic Substitution Patterns and Their Selectivity

Nucleophilic aromatic substitution on the thiazole ring of ethyl (2-Boc-aminothiazol-5-yl)acetate is not facile unless a suitable leaving group is present. Such reactions typically proceed via two main pathways: substitution at the C2 position after modification of the amino group, or substitution at a halogenated C4 or C5 position.

One established method involves the transformation of the 2-amino group into a halide via a Sandmeyer-type reaction. nih.gov Treatment of the deprotected 2-aminothiazole with reagents like copper(I) bromide (CuBr) and an alkyl nitrite (B80452) (e.g., n-butyl nitrite or tert-butyl nitrite) can yield the 2-bromothiazole (B21250) derivative. This 2-bromo derivative can then serve as a substrate for nucleophilic substitution reactions.

Alternatively, if a halogen is introduced at the C4 or C5 position as described in section 3.1.1, it can be displaced by strong nucleophiles. jocpr.com For instance, 2-amino-5-halothiazoles are known to react with nucleophiles where the halide is displaced. jocpr.com

Organometallic Chemistry and Cross-Coupling Reactions at Thiazole Positions

The functionalized thiazole ring is an excellent scaffold for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions. To participate in these reactions, the thiazole must typically be converted into a derivative bearing a halide or a metallic/metalloid group (e.g., boronic ester, stannane).

Following the halogenation strategies mentioned previously, the resulting 4-halo or 2-halothiazole derivatives of the parent compound are valuable precursors for a variety of cross-coupling reactions.

Suzuki Coupling: A 2-amino-5-bromothiazole derivative can undergo a Suzuki reaction, coupling with a boronic acid in the presence of a palladium catalyst to form a C-C bond at the 5-position. nih.gov By analogy, a 4-bromo derivative of ethyl (2-Boc-aminothiazol-5-yl)acetate could be coupled with various aryl or vinyl boronic acids.

Sonogashira Coupling: 2-Chlorothiazole derivatives have been successfully employed in Sonogashira cross-coupling reactions with terminal alkynes. nih.gov This reaction, catalyzed by palladium and copper complexes, allows for the introduction of alkynyl moieties onto the thiazole ring, a common strategy in the synthesis of bioactive molecules. nih.gov

| Coupling Reaction | Thiazole Substrate | Coupling Partner | Catalyst/Conditions | Product Type |

| Suzuki | 2-Halo or 4-Halothiazole | Aryl/Vinyl Boronic Acid | Pd(PPh3)4, base (e.g., K2CO3) | Aryl/Vinyl-substituted thiazole |

| Sonogashira | 2-Halothiazole | Terminal Alkyne | PdCl2(PPh3)2, CuI, base (e.g., Et3N) | Alkynyl-substituted thiazole |

Transformations Involving the Boc-Protected Amino Group

The Boc-protected amino group at the C2 position is a key functional handle that provides both stability during ring modifications and a site for subsequent derivatization following its removal.

Deprotection Strategies for the Boc Group to Access Primary Amines

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group valued for its stability under many reaction conditions and its facile removal under acidic conditions. The deprotection of ethyl (2-Boc-aminothiazol-5-yl)acetate to reveal the primary amine is a standard and high-yielding transformation.

The most common method involves treatment with a strong acid. Trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (B109758) (DCM), is highly effective and often results in complete deprotection within a short time at room temperature. nih.gov An alternative is the use of hydrogen chloride (HCl), often as a solution in 1,4-dioxane (B91453) or ethyl acetate. nih.gov This method can be milder and is sometimes preferred to avoid potential side reactions, such as cleavage of acid-sensitive esters, although the ethyl ester in the target molecule is generally stable to these conditions. researchgate.net While less common, deprotection under basic conditions using sodium t-butoxide in wet tetrahydrofuran (B95107) has also been reported for primary Boc-protected amines, which could be advantageous if other acid-labile groups are present in the molecule. sci-hub.se

| Deprotection Reagent | Solvent | Typical Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 30 min - 2 h | Highly efficient; can sometimes lead to partial ester cleavage with prolonged reaction times. researchgate.net |

| Hydrogen Chloride (HCl) | 1,4-Dioxane or Ethyl Acetate | 0 °C to Room temperature, 1 - 6 h | Generally milder than TFA, often providing better selectivity and preserving the ester group. nih.govresearchgate.net |

| Sodium t-butoxide / H2O | Tetrahydrofuran (THF) | Reflux | A basic alternative for substrates with acid-sensitive functionalities. sci-hub.se |

Further Functionalization of the Amine Group (e.g., Amidation, Alkylation)

Once the Boc group is removed, the resulting primary amine of ethyl 2-aminothiazole-5-carboxylate is a nucleophilic center that can be readily functionalized.

Amidation: The 2-amino group undergoes efficient acylation with a wide range of carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides). Standard peptide coupling reagents are frequently used to facilitate the formation of the amide bond. For example, the amine can be coupled with various benzoic acid derivatives using reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov This pathway is central to the synthesis of numerous biologically active compounds, including kinase inhibitors. semanticscholar.org

Alkylation: The primary amine can also be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. The N-methylation of a similar 2-aminothiazole derivative has been achieved through double reductive amination with formaldehyde (B43269) and sodium triacetoxyborohydride. nih.gov These reactions allow for the introduction of diverse alkyl substituents, further expanding the chemical space accessible from this versatile building block.

Chemical Modifications of the Ethyl Acetate Ester Functionality

The ethyl acetate group attached to the thiazolium ring nitrogen is susceptible to various chemical transformations common to esters, including hydrolysis, transesterification, and reactions involving the alpha-carbon.

The conversion of the ethyl ester to its corresponding carboxylic acid is achieved through hydrolysis. This reaction can be catalyzed by either acid or base, though basic hydrolysis, also known as saponification, is generally preferred as it is irreversible and typically proceeds to completion. libretexts.orglibretexts.org

In a typical saponification reaction, the thiazolium salt is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often in the presence of a co-solvent like tetrahydrofuran (THF) or methanol (B129727) to ensure solubility. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol (B145695). Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid product, (2-Boc-aminothiazol-3-yl)acetic acid.

Table 1: Representative Conditions for Basic Hydrolysis (Saponification)

| Base | Solvent System | Temperature (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|

| NaOH | Water/THF | 25-50 | 2-6 | (2-Boc-aminothiazol-3-yl)acetic acid sodium salt |

| LiOH | Water/Methanol | 25 | 4-12 | (2-Boc-aminothiazol-3-yl)acetic acid lithium salt |

Transesterification is a process where the ethyl group of the ester is exchanged with the alkyl group of a different alcohol. This reaction can be catalyzed by either an acid (e.g., sulfuric acid) or a base (e.g., sodium alkoxide). The reaction is an equilibrium process, and to drive it towards the desired product, the alcohol reactant is typically used in large excess, or the ethanol by-product is removed as it is formed.

For instance, reacting ethyl (2-Boc-aminothiazole-3-yl)acetate with methanol in the presence of a catalytic amount of sodium methoxide (B1231860) would yield mthis compound. Similarly, using benzyl (B1604629) alcohol could produce the corresponding benzyl ester.

Table 2: General Conditions for Transesterification Reactions

| Alcohol (R-OH) | Catalyst | Conditions | Product |

|---|---|---|---|

| Methanol | H₂SO₄ (catalytic) | Reflux | Mthis compound |

| Propanol | Sodium Propoxide | Reflux | Propyl (2-Boc-aminothiazole-3-yl)acetate |

The most significant consequence of the N-3 substitution is the enhanced acidity of the protons on the alpha-carbon (the -CH₂- group) of the acetate moiety. The adjacent positively charged nitrogen atom acts as a powerful electron-withdrawing group, stabilizing the conjugate base. Treatment with a suitable base (e.g., triethylamine (B128534), DBU) can readily deprotonate this alpha-carbon to form a thiazolium ylide. beilstein-journals.org An ylide is a neutral molecule with a formal negative charge on a carbon atom adjacent to a positively charged heteroatom.

This thiazolium ylide is a potent nucleophile and a key reactive intermediate. It can participate in a variety of reactions, most notably with electrophilic partners such as aldehydes and ketones. For example, the reaction with an aldehyde does not typically result in a simple alkene (as in the Wittig reaction) but can lead to the formation of epoxides or other adducts depending on the specific ylide and reaction conditions. libretexts.org The formation of this ylide intermediate is also the foundational step for the multi-component reactions discussed in the next section.

Table 3: Potential Reactions of the In Situ Generated Thiazolium Ylide

| Electrophile | Reagent/Conditions | Product Type |

|---|---|---|

| Aromatic Aldehyde | Base (e.g., Et₃N), THF, 0 °C | Adduct/Epoxide |

| α,β-Unsaturated Ketone | Base (e.g., DBU), CH₂Cl₂, RT | Michael Adduct |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. iau.ir Thiazolium salts are well-known precursors for N-heterocyclic carbenes that catalyze reactions like the benzoin (B196080) condensation and Stetter reaction. Furthermore, the thiazolium salt itself can act as a reactant in MCRs. usask.ca

A notable example of an MCR involving thiazolium salts is the synthesis of highly functionalized 3-aminofuran derivatives. acs.orgfigshare.com In this reaction, the thiazolium salt, an aldehyde, and an activated alkyne such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) react in the presence of a base.

The proposed mechanism involves the initial deprotonation of the thiazolium salt at the alpha-carbon to generate the thiazolium ylide intermediate as described previously. This nucleophilic ylide then attacks the aldehyde, and the resulting zwitterionic species subsequently reacts with DMAD. This is followed by an intramolecular cyclization and ring-opening of the thiazole ring to furnish the final furan (B31954) product. acs.org This pathway demonstrates a powerful method for constructing complex heterocyclic systems in a single step, starting from the parent thiazolium salt.

Table 4: Example of a Thiazolium-Mediated Multi-Component Reaction

| Component 1 | Component 2 | Component 3 | Base | Solvent | Product Class |

|---|---|---|---|---|---|

| This compound | Aromatic Aldehyde | DMAD | NaH | THF | Highly Substituted 3-Aminofuran |

Advanced Spectroscopic Characterization and Computational Studies of Ethyl 2 Boc Aminothiazole 3 Yl Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of ethyl (2-Boc-aminothiazole-4-yl)acetate, providing detailed information about its atomic connectivity and spatial arrangement.

¹H and ¹³C NMR Spectral Analysis for Structural Conformation

The ¹H NMR spectrum of ethyl (2-Boc-aminothiazole-4-yl)acetate is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The tert-butyl group of the Boc protecting group will produce a characteristic singlet around 1.5 ppm. The ethyl group will show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, likely in the regions of 1.2-1.3 ppm and 4.1-4.2 ppm, respectively. The methylene protons of the acetate (B1210297) group will appear as a singlet, and the thiazole (B1198619) ring proton will also produce a singlet. The NH proton of the Boc-protected amine is expected to be a broad singlet.

The ¹³C NMR spectrum will complement the ¹H NMR data, with signals for the carbonyl carbons of the ester and the Boc group appearing in the downfield region (160-175 ppm). The carbons of the thiazole ring will have characteristic shifts, and the carbons of the ethyl and tert-butyl groups will be found in the upfield region.

Table 1: Predicted ¹H NMR Data for Ethyl (2-Boc-aminothiazole-4-yl)acetate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~1.25 | Triplet | 3H | -OCH₂CH₃ |

| ~1.50 | Singlet | 9H | -C(CH₃)₃ |

| ~3.60 | Singlet | 2H | -CH₂COO- |

| ~4.15 | Quartet | 2H | -OCH₂CH₃ |

| ~6.80 | Singlet | 1H | Thiazole C5-H |

Table 2: Predicted ¹³C NMR Data for Ethyl (2-Boc-aminothiazole-4-yl)acetate

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~14.0 | -OCH₂CH₃ |

| ~28.0 | -C(CH₃)₃ |

| ~35.0 | -CH₂COO- |

| ~61.0 | -OCH₂CH₃ |

| ~81.0 | -C(CH₃)₃ |

| ~110.0 | Thiazole C5 |

| ~150.0 | Thiazole C4 |

| ~153.0 | N-C=O (Boc) |

| ~162.0 | Thiazole C2 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To further confirm the structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the methyl and methylene protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct correlation between protons and their attached carbons, for instance, linking the chemical shifts of the ethyl group's protons to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for establishing the connectivity across the molecule. Key correlations would be expected between the methylene protons of the acetate group and the carbonyl carbon of the ester, as well as with the C4 and C5 carbons of the thiazole ring. Correlations between the NH proton and the Boc carbonyl carbon, as well as the C2 carbon of the thiazole ring, would also be anticipated.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-resolution mass spectrometry is essential for determining the precise molecular weight of ethyl (2-Boc-aminothiazole-4-yl)acetate, which in turn confirms its elemental composition. The calculated exact mass for the molecular formula C₁₂H₁₈N₂O₄S can be compared with the experimentally determined mass.

Table 3: HRMS Data for Ethyl (2-Boc-aminothiazole-4-yl)acetate

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 287.1033 |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in ethyl (2-Boc-aminothiazole-4-yl)acetate. The spectrum would be characterized by several key absorption bands.

Table 4: Predicted IR Absorption Bands for Ethyl (2-Boc-aminothiazole-4-yl)acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium | N-H stretch |

| ~2980 | Medium-Strong | C-H stretch (aliphatic) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (Boc) |

| ~1580 | Medium | C=N stretch (thiazole) |

The presence of two distinct carbonyl stretching frequencies would be a key indicator of the ester and the Boc protecting group. The N-H stretching frequency would confirm the presence of the protected amine.

Computational Chemistry and Molecular Modeling

Computational methods, particularly quantum chemical calculations, provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of ethyl (2-Boc-aminothiazole-4-yl)acetate.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method for investigating the properties of molecules. For ethyl (2-Boc-aminothiazole-4-yl)acetate, DFT calculations can be used to:

Optimize the molecular geometry: This provides a theoretical three-dimensional structure of the molecule.

Predict NMR and IR spectra: The calculated spectra can be compared with experimental data to aid in peak assignment and structural confirmation.

Analyze the electronic structure: The distribution of electron density and the energies of the molecular orbitals (HOMO and LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Predict reactivity: Molecular electrostatic potential (MEP) maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack.

These computational studies, when used in conjunction with experimental spectroscopic data, provide a comprehensive and robust characterization of ethyl (2-Boc-aminothiazole-4-yl)acetate. researchgate.netbohrium.comnih.gov

Based on a comprehensive search of scientific literature, it has been determined that there is currently insufficient publicly available research data to generate a thorough and scientifically accurate article on "ethyl (2-Boc-aminothiazole-3-yl)acetate" that strictly adheres to the detailed outline provided.

Specifically, dedicated studies providing in-depth information on the following required sections for this exact compound could not be located:

Reaction Pathway Analysis and Transition State Elucidation:The scientific literature reviewed does not contain reaction pathway analyses or the elucidation of transition states specifically involving this compound.

The user's stringent requirement to focus solely on "this compound" and to not introduce information from other compounds prevents the use of analogous data from related molecules. To maintain scientific accuracy and adhere to the explicit instructions, the generation of the requested article is not possible at this time due to the absence of the necessary foundational research.

Applications of Ethyl 2 Boc Aminothiazole 3 Yl Acetate in Advanced Organic Synthesis and Medicinal Chemistry Research

Utilization as a Synthetic Building Block for Complex Molecules

The unique arrangement of functional groups in ethyl (2-Boc-aminothiazole-3-yl)acetate positions it as a potentially valuable intermediate in the synthesis of more elaborate molecular architectures.

Precursor in the Synthesis of Diverse Heterocyclic Systems

The thiazole (B1198619) ring itself can act as a linchpin for the construction of fused heterocyclic systems. The Boc-protected amino group and the ethyl acetate (B1210297) side chain at the 3-position could theoretically be manipulated to participate in various cyclization reactions. For instance, the ester functionality could be hydrolyzed to the corresponding carboxylic acid, which, after activation, could react with the deprotected amino group or a substituent introduced at another position on the ring to form bicyclic structures. The nitrogen and sulfur atoms within the thiazole ring also offer sites for coordination with metal catalysts, potentially guiding further synthetic transformations.

Role in Sequential Organic Transformations

The Boc protecting group is instrumental in orchestrating sequential reactions. It allows for the modification of the ethyl acetate side chain or other positions of the thiazole ring without interference from the highly reactive amino group. For example, the ester could be reduced to an alcohol, converted to an aldehyde, or used in Claisen condensations. Following these transformations, the Boc group can be cleanly removed under acidic conditions to reveal the free amine, which can then undergo a host of subsequent reactions such as acylation, alkylation, or diazotization, paving the way for the introduction of further diversity.

Rational Design and Synthesis of Novel Thiazole-Containing Scaffolds

The design of novel bioactive molecules often relies on a deep understanding of how structural modifications impact biological activity.

Structure-Activity Relationship (SAR) Studies in Related Thiazole Derivatives

Structure-activity relationship (SAR) studies on a wide array of 2-aminothiazole (B372263) derivatives have provided valuable insights into the structural requirements for various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.govresearchgate.net These studies often highlight the importance of the substitution pattern on the thiazole ring. While much of the existing data pertains to 4- and 5-substituted analogs, the exploration of 3-substituted isomers like this compound is a logical next step to expand the known chemical space and potentially discover novel biological activities.

Table 1: Bioactivities of Representative 2-Aminothiazole Derivatives

| Compound Class | Representative Biological Activity |

| 2-Amino-4-arylthiazoles | Antibacterial, Antifungal |

| N-(Thiazol-2-yl)amides | Antiviral, Anti-infective |

| Thiazolyl-thiourea derivatives | Antitumor |

| 2-Aminothiazole-based kinase inhibitors | Anticancer |

This table is illustrative and based on general findings for the 2-aminothiazole class, as specific data for the 3-yl acetate derivative is limited.

Development of Compounds with Potential Biological Activities

The 2-aminothiazole core is a privileged scaffold in drug discovery, being present in a number of approved drugs. nih.gov The synthesis of novel derivatives based on the this compound template could lead to the identification of new compounds with therapeutic potential. By applying the synthetic strategies and design principles outlined above, it is conceivable that novel analogs could be generated and screened for a wide range of biological activities, including but not limited to antibacterial, antifungal, antiviral, and anticancer properties. The unique substitution pattern of this particular building block may lead to compounds with novel mechanisms of action or improved pharmacological profiles compared to existing 2-aminothiazole-based drugs.

Exploration of Molecular Targets and Ligand Interactions (excluding clinical human data)

The 2-aminothiazole core is a versatile scaffold that has been incorporated into molecules designed to interact with a wide array of biological targets. The exploration of these interactions is a critical step in understanding the therapeutic potential of this class of compounds.

Derivatives of 2-aminothiazole have been identified as inhibitors of various enzymes, playing a crucial role in the investigation of cellular pathways and disease mechanisms. For instance, certain aminothiazole derivatives have been shown to inhibit glutaminase (B10826351) (GLS), an enzyme involved in cancer cell metabolism. researchgate.net Molecular docking studies have helped to elucidate the binding modes of these inhibitors within the active site of the enzyme. researchgate.net

Furthermore, research has demonstrated the inhibitory activity of 2-aminothiazole compounds against other key enzymes. These include carbonic anhydrase isoenzymes I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are implicated in various physiological processes. nih.govresearchgate.net For example, 2-amino-4-(4-chlorophenyl)thiazole was found to be a potent inhibitor of human carbonic anhydrase I (hCA I). nih.gov Molecular docking analyses of related compounds have predicted their binding energies and interactions with the amino acid residues in the active sites of these enzymes. nih.gov

Kinases are another major class of molecular targets for aminothiazole derivatives. The anti-cancer drug Dasatinib, which contains a 2-aminothiazole core, is a potent inhibitor of Src family kinases. mdpi.com Additionally, various 2-aminothiazole derivatives have been synthesized and evaluated as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in tumors. mdpi.comnih.gov The structure-activity relationship (SAR) studies of these compounds help in understanding how different substituents on the thiazole ring influence their binding affinity and selectivity for these kinases. mdpi.com

The following table summarizes the molecular targets that have been explored using 2-aminothiazole derivatives, highlighting the diversity of applications for this chemical scaffold.

| Molecular Target | Class of 2-Aminothiazole Derivative | Reported Activity |

| Glutaminase (GLS) | Substituted 2-aminothiazoles | Enzyme Inhibition |

| Carbonic Anhydrase I & II | 2-amino-4-arylthiazoles | Enzyme Inhibition |

| Acetylcholinesterase (AChE) | 2-amino-4-arylthiazoles | Enzyme Inhibition |

| Butyrylcholinesterase (BChE) | 2-amino-4-arylthiazoles | Enzyme Inhibition |

| Aurora Kinases | 2,5-disubstituted aminothiazoles | Kinase Inhibition |

| Src Family Kinases | Dasatinib and its analogues | Kinase Inhibition |

| Hec1/Nek2 | Acylated 4-aryl-2-aminothiazoles | Protein-Protein Interaction Inhibition |

| KPNB1 | N-(5-arylthiazol-2-yl) amides | Protein Inhibition |

This table is generated based on data from multiple sources. researchgate.netnih.govmdpi.comnih.gov

Early-Stage Drug Discovery Lead Generation (excluding clinical human data)

The 2-aminothiazole framework, often functionalized as a Boc-protected amine and an ester derivative, serves as a valuable starting point for the generation of lead compounds in early-stage drug discovery. The ease of synthesis and the ability to introduce diverse substituents at multiple positions on the thiazole ring make it an ideal scaffold for creating chemical libraries for high-throughput screening. nih.govresearchgate.net

The Boc-protecting group on the 2-amino position is instrumental in synthetic strategies, allowing for controlled, stepwise modifications of the molecule. For example, in the synthesis of Dasatinib, a Boc-protected ethyl 2-aminothiazole-5-carboxylate was used as an intermediate to enable the coupling with other molecular fragments. semanticscholar.org This approach prevents unwanted side reactions and allows for the precise construction of complex molecules with desired biological activities.

Libraries of 2-aminothiazole derivatives have been synthesized and screened for a wide range of therapeutic applications. These include potential anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov For instance, a series of 2-amino-4-(2-pyridyl)thiazole derivatives were synthesized and evaluated for their antimycobacterial and antiplasmodial activities. nih.gov Such studies help in identifying initial "hit" compounds that can be further optimized to improve their potency and selectivity.

The following table presents examples of substituted 2-aminothiazole derivatives and their reported biological activities, illustrating their role in lead generation for various disease targets.

| 2-Aminothiazole Derivative Scaffold | Reported Biological Activity | Therapeutic Area |

| 2-Amino-4-(2-pyridyl)thiazoles with substituted phenyl amides | Antimycobacterial, Antiplasmodial | Infectious Diseases |

| 2-(Acylamino)thiazole-5-carboxylates | Kinesin HSET Inhibition | Oncology |

| 4-Aryl-N-arylcarbonyl-2-aminothiazoles | Hec1/Nek2 Inhibition | Oncology |

| Thiazolyl-thiourea derivatives | Antibacterial (against Staphylococcal species) | Infectious Diseases |

| 2-Cyclohexylidenhydrazo-4-phenyl-thiazole | Antifungal | Infectious Diseases |

This table is generated based on data from multiple sources. nih.govmdpi.com

Q & A

Q. What are the key synthetic routes for ethyl (2-Boc-Aminothiazole-3-yl)acetate, and how are intermediates characterized?

The synthesis typically involves Boc-protection of the aminothiazole core, followed by esterification. Key intermediates (e.g., Boc-protected aminothiazole derivatives) are characterized using 1H/13C NMR to confirm regioselectivity and HPLC-MS to assess purity. For structural validation, X-ray crystallography (e.g., as applied to similar thiazole derivatives in ) can resolve ambiguities in stereochemistry or bonding .

Q. How can researchers ensure the stability of this compound during storage and reaction conditions?

Stability is influenced by moisture and temperature. Store the compound at -20°C under inert atmosphere (N2/Ar), as recommended for analogous Boc-protected esters in . Monitor degradation via TLC or HPLC at regular intervals. For reactive conditions (e.g., acidic media), confirm Boc-group integrity using FT-IR (C=O stretch ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis of this compound?

DOE minimizes trial-and-error by systematically varying parameters (e.g., temperature, catalyst loading, solvent polarity). Use a central composite design to identify critical factors affecting yield and purity. For example, highlights fractional factorial designs to reduce experiments while capturing interactions between variables (e.g., reaction time vs. Boc-deprotection risk). Analyze responses (yield, purity) via ANOVA to isolate significant factors .

Q. What computational methods predict the reactivity of this compound in nucleophilic acyl substitution?

Density Functional Theory (DFT) calculates transition-state energies to model reaction pathways. For instance, describes ICReDD’s approach using quantum chemical calculations to predict activation barriers for ester hydrolysis or aminolysis. Pair computational results with kinetic studies (e.g., monitoring by NMR ) to validate proposed mechanisms .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data (e.g., unexpected peaks) may arise from tautomerism or residual solvents. Use 2D NMR techniques (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously. For mass spectral anomalies, perform high-resolution MS (HRMS) to distinguish between isobaric species or adducts .

Q. What strategies mitigate side reactions during Boc deprotection of this compound?

Boc deprotection under acidic conditions (e.g., TFA) risks ester hydrolysis. Optimize by:

- Using scavengers (e.g., triisopropylsilane) to minimize carbocation side reactions.

- Monitoring reaction progress via in-situ FT-IR to detect premature deprotection.

- Employing flow chemistry to control residence time and temperature, reducing degradation .

Q. How does this compound serve as a precursor for bioactive heterocycles?

The ester’s α-position is reactive toward enolate formation, enabling Knorr-type cyclizations to generate pyrazoles or imidazoles. For example, lists analogous esters used in synthesizing benzoxazinones. Post-deprotection, the free amine can undergo cross-coupling (e.g., Suzuki-Miyaura) to append pharmacophores .

Methodological Considerations

- Purity Assessment : Use HPLC with diode-array detection (DAD) to quantify impurities. Compare retention times with standards (e.g., ).

- Safety Protocols : Follow institutional Chemical Hygiene Plans () for handling reactive intermediates.

- Data Reproducibility : Document all synthetic steps and analytical parameters (e.g., NMR solvent, MS ionization mode) to ensure replicability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.